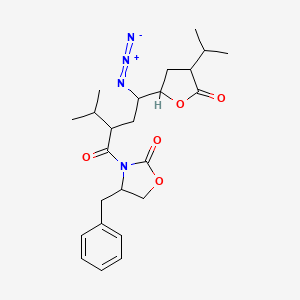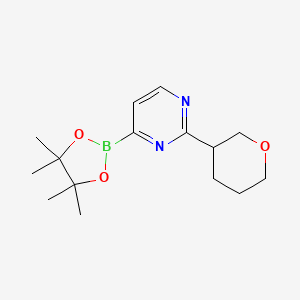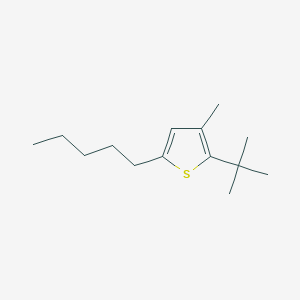
4-(Diphenylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethyl)phenol, also known as 4-benzhydrylphenol, is an organic compound with the molecular formula C19H16O. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diphenylmethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a phenoxide ion. This reaction typically requires strong electron-attracting groups on the aryl halide and very basic nucleophilic reagents .
Another method involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with dilute acid to yield phenols .
Industrial Production Methods
Industrial production of phenolic compounds often involves the Dow process, where chlorobenzene reacts with sodium hydroxide at high temperatures and pressures. Alternatively, the cumene process, which involves the oxidation of cumene followed by acid treatment, is also widely used .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Various electrophiles, such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols, depending on the electrophile used
Scientific Research Applications
4-(Diphenylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to its phenolic structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)phenol involves its ability to donate hydrogen atoms or electrons, making it an effective antioxidant. This compound can neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, its phenolic structure allows it to interact with various molecular targets, including enzymes and receptors, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol (C12H18O2): A more potent antiseptic with fewer side effects compared to phenol.
4-(Trifluoromethyl)phenol (C7H5F3O): Known for its unique chemical properties due to the presence of trifluoromethyl groups.
Uniqueness
4-(Diphenylmethyl)phenol is unique due to its diphenylmethyl group, which enhances its stability and reactivity compared to simpler phenolic compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
791-92-4 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-benzhydrylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H |
InChI Key |
GKLBDKZKXSQUHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)

![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)



![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)



![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)


![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
